trans-Methylbixin
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Overview
Description
trans-Methylbixin: is a naturally occurring carotenoid found in the seeds of the achiote tree (Bixa orellana). It is widely used as a food additive and colorant due to its vibrant red-orange hue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methylbixin involves the isomerization of bixin, which is the primary carotenoid in annatto seeds. The process typically includes the following steps:
Extraction: Bixin is extracted from annatto seeds using solvents like ethanol or acetone.
Isomerization: The extracted bixin undergoes thermal or chemical isomerization to convert it into this compound.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and isomerization processes. The extracted bixin is purified and then subjected to controlled isomerization conditions to ensure a high yield of this compound. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: trans-Methylbixin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norbixin, a water-soluble derivative.
Reduction: Reduction reactions can convert this compound into less conjugated forms.
Substitution: Substitution reactions can occur at the double bonds or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products:
Oxidation: Norbixin
Reduction: Reduced forms of this compound with fewer conjugated double bonds
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Chemistry: trans-Methylbixin is used as a reference standard in analytical chemistry for the quantification of carotenoids in various samples. Its unique properties make it a valuable tool in chromatographic techniques .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to inhibit the proliferation of certain cancer cell lines, making it a potential candidate for anticancer therapies .
Medicine: this compound’s antioxidant properties are also explored in the context of preventing oxidative stress-related diseases. Its ability to bind to cellular membranes and inhibit lipid peroxidation is of particular interest .
Industry: In the food industry, this compound is widely used as a natural colorant in products like cheese, margarine, and baked goods. Its stability and vibrant color make it a preferred choice over synthetic dyes .
Mechanism of Action
trans-Methylbixin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it can effectively neutralize reactive oxygen species .
Comparison with Similar Compounds
Bixin: The parent compound of trans-Methylbixin, found in annatto seeds.
Norbixin: A water-soluble derivative formed through the oxidation of this compound.
Capsorubin: Another carotenoid with a similar chromophore structure.
Uniqueness: this compound is unique due to its specific isomeric form, which provides distinct chemical and physical properties compared to its cis-isomer, bixin. Its stability and vibrant color make it particularly valuable in industrial applications .
Properties
CAS No. |
62697-46-5 |
---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
dimethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate |
InChI |
InChI=1S/C26H32O4/c1-21(13-9-15-23(3)17-19-25(27)29-5)11-7-8-12-22(2)14-10-16-24(4)18-20-26(28)30-6/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+ |
InChI Key |
UNTSJRBZLAUZBX-VBBCTIIMSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)OC)/C)/C)/C=C/C=C(/C=C/C(=O)OC)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)OC |
melting_point |
204 - 205 °C |
physical_description |
Solid |
Origin of Product |
United States |
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